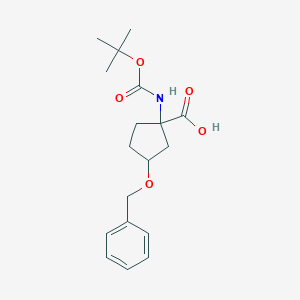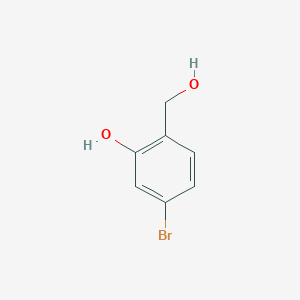
5-Brom-2-(Hydroxymethyl)phenol
Übersicht
Beschreibung
5-Bromo-2-(hydroxymethyl)phenol: is an organic compound with the molecular formula C7H7BrO2 . It is a brominated phenol derivative, characterized by the presence of a bromine atom at the fifth position and a hydroxymethyl group at the second position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Bromo-2-(hydroxymethyl)phenol is used as an intermediate in the synthesis of various organic compounds. Its brominated structure makes it a valuable building block for the preparation of more complex molecules.
Biology: In biological research, this compound is used in the study of enzyme inhibition and as a reference standard in analytical chemistry. Its hydroxymethyl group allows for the formation of derivatives that can interact with biological targets.
Medicine: While not directly used as a drug, 5-Bromo-2-(hydroxymethyl)phenol serves as a precursor in the synthesis of pharmaceutical compounds. Its derivatives may exhibit antimicrobial, antifungal, or anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and polymers. Its brominated structure imparts flame-retardant properties, making it useful in the manufacture of flame-retardant materials.
Wirkmechanismus
Target of Action
arenes, stable metallaquinones as charge-transfer complexes, and titanium trisphenol complexes. They are also used in the preparation of pharmacologically active compounds .
Mode of Action
The bromination of hydroxymethylphenols, a reaction that produces compounds like 5-bromo-2-(hydroxymethyl)phenol, occurs without affecting the phenolic hydroxy group . This suggests that the bromine atom in 5-Bromo-2-(hydroxymethyl)phenol could interact with its targets without disrupting the phenolic structure, which may be crucial for its activity.
Biochemical Pathways
One study mentions the use of a similar compound, 5-hydroxymethylfurfural, in the biosynthesis of 2,5-furandicarboxylic acid via a bi-enzymatic cascade system . This suggests that 5-Bromo-2-(hydroxymethyl)phenol could potentially influence similar biochemical pathways.
Pharmacokinetics
Its molecular weight is 20304 , which is within the range generally considered favorable for oral bioavailability in drug design
Result of Action
Bromomethylphenols are used in the preparation of pharmacologically active compounds, including those with anticancer and antimicrobial activities . This suggests that 5-Bromo-2-(hydroxymethyl)phenol could potentially have similar effects.
Action Environment
The bromination of hydroxymethylphenols, a reaction that produces compounds like 5-bromo-2-(hydroxymethyl)phenol, is described as chemoselective and occurs at room temperature . This suggests that the compound could be stable and effective under a variety of environmental conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(hydroxymethyl)phenol typically involves the bromination of 2-(hydroxymethyl)phenol. One common method includes the following steps:
Starting Material: 2-(hydroxymethyl)phenol.
Bromination: The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or methanol. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Purification: The product is purified through recrystallization or column chromatography to obtain pure 5-Bromo-2-(hydroxymethyl)phenol.
Industrial Production Methods: In an industrial setting, the production of 5-Bromo-2-(hydroxymethyl)phenol may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-2-(hydroxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to form 2-(hydroxymethyl)phenol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, reaction with sodium methoxide (NaOCH3) can yield 2-(hydroxymethyl)anisole.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products:
Oxidation: 5-Bromo-2-formylphenol or 5-Bromo-2-carboxyphenol.
Reduction: 2-(hydroxymethyl)phenol.
Substitution: 2-(hydroxymethyl)anisole.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-5-(hydroxymethyl)phenol: Similar structure with the bromine atom at the second position and hydroxymethyl group at the fifth position.
4-Bromo-2-(hydroxymethyl)phenol: Bromine atom at the fourth position and hydroxymethyl group at the second position.
5-Bromo-2-methoxyphenol: Methoxy group instead of hydroxymethyl group at the second position.
Uniqueness: 5-Bromo-2-(hydroxymethyl)phenol is unique due to the specific positioning of the bromine and hydroxymethyl groups, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and form derivatives with diverse applications sets it apart from similar compounds.
Eigenschaften
IUPAC Name |
5-bromo-2-(hydroxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2/c8-6-2-1-5(4-9)7(10)3-6/h1-3,9-10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVJSQNPFPRTPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590431 | |
| Record name | 5-Bromo-2-(hydroxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170434-11-4 | |
| Record name | 5-Bromo-2-(hydroxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2-(hydroxymethyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


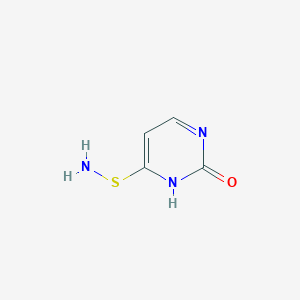
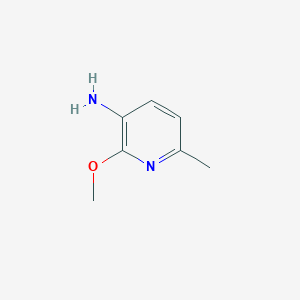
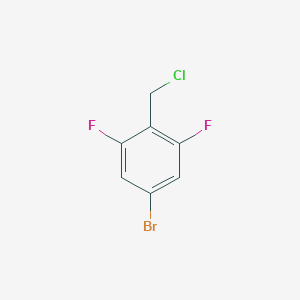
![METHYL 3-METHYL-5H,6H,7H-PYRROLO[2,1-C][1,2,4]TRIAZOLE-5-CARBOXYLATE](/img/structure/B65727.png)
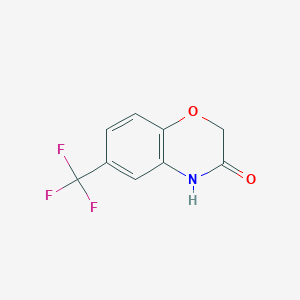
![4-[(3-Methoxybenzyl)oxy]benzaldehyde](/img/structure/B65729.png)
![N-[1-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethylidene]hydroxylamine](/img/structure/B65730.png)
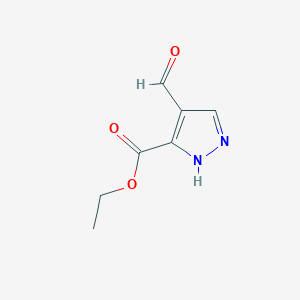
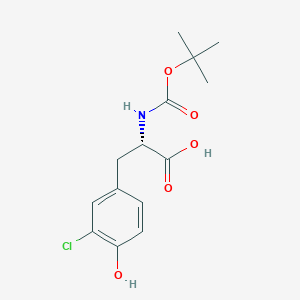
![9S,11R-dihydroxy-15-oxo-5Z,13E-prostadienoic acid-cyclo[8S,12R]](/img/structure/B65738.png)
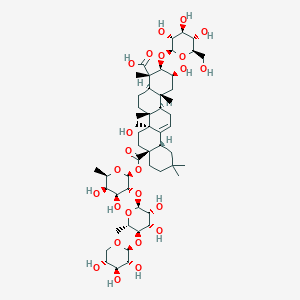
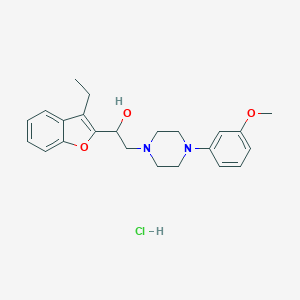
![4-(Ethenyloxy)butyl [3-(triethoxysilyl)propyl]carbamate](/img/structure/B65743.png)
